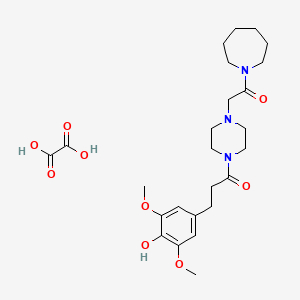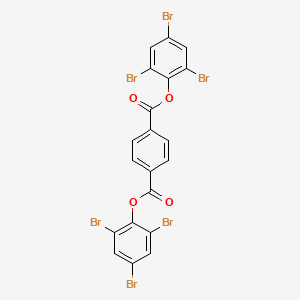
N,N'-Bis(1-phenylnonyl)ethylenediamine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is notable for its unique properties, which include high corrosion resistance, hardness, and magnetic properties. Chromium–iron (1/1) is primarily used in the production of stainless steel and other specialized alloys .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves the smelting of iron and chromium ingots in a vacuum induction furnace. The vacuum degree during smelting is controlled between 25 to 60 Pa. The alloy is then refined using high temperature and high vacuum methods at temperatures ranging from 1650 to 1700°C under a vacuum of 2 to 6 Pa. During this process, oxygen is blown into the alloy to decarburize it, reducing the carbon content to 0.04 to 0.06% .
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves the following steps:
Smelting: Iron and chromium ingots are melted in a vacuum induction furnace.
Refining: The molten alloy is refined under high temperature and vacuum conditions.
Slag Removal: Lime and fluorite are added to remove slag.
Deoxygenation: Argon is injected, and barium silica-strontium calcium ferroalloy is added for deoxygenation.
化学反応の分析
Types of Reactions
Chromium–iron (1/1) undergoes various types of chemical reactions, including:
Oxidation: Chromium in the alloy can be oxidized to form chromium oxides.
Reduction: Chromium oxides can be reduced back to chromium metal.
Substitution: Chromium and iron atoms can be substituted by other metal atoms in alloy formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and air.
Reduction: Reducing agents such as hydrogen and carbon monoxide are used.
Substitution: Other metal salts and high temperatures are typically required.
Major Products Formed
Chromium Oxides: Formed during oxidation reactions.
Reduced Chromium: Formed during reduction reactions.
Alloy Variants: Formed during substitution reactions.
科学的研究の応用
Chromium–iron (1/1) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in biological systems due to its magnetic properties.
Medicine: Studied for its potential use in medical implants and devices.
Industry: Widely used in the production of stainless steel, which is essential in construction, automotive, and aerospace industries
作用機序
The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its physical and chemical properties. The alloy’s high corrosion resistance is due to the formation of a passive chromium oxide layer on its surface. This layer protects the underlying metal from further oxidation. The magnetic properties of the alloy are due to the presence of iron, which aligns its magnetic domains under an external magnetic field .
類似化合物との比較
Similar Compounds
Chromium–nickel (1/1): Similar in corrosion resistance but has different magnetic properties.
Iron–nickel (1/1): Similar in magnetic properties but lacks the high corrosion resistance of chromium–iron (1/1).
Chromium–cobalt (1/1): Similar in hardness but has different chemical reactivity
Uniqueness
Chromium–iron (1/1) is unique due to its combination of high corrosion resistance, hardness, and magnetic properties. This makes it particularly valuable in applications where these properties are essential, such as in the production of stainless steel and specialized industrial components .
特性
CAS番号 |
11109-79-8 |
|---|---|
分子式 |
C32H54Br2N2 |
分子量 |
626.6 g/mol |
IUPAC名 |
1-phenylnonyl-[2-(1-phenylnonylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C32H52N2.2BrH/c1-3-5-7-9-11-19-25-31(29-21-15-13-16-22-29)33-27-28-34-32(30-23-17-14-18-24-30)26-20-12-10-8-6-4-2;;/h13-18,21-24,31-34H,3-12,19-20,25-28H2,1-2H3;2*1H |
InChIキー |
LIVUCOVHXBJLFA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C1=CC=CC=C1)[NH2+]CC[NH2+]C(CCCCCCCC)C2=CC=CC=C2.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)

![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)











